molecular formula C11H12O6S B2974709 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid CAS No. 881044-58-2

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid

Cat. No.: B2974709
CAS No.: 881044-58-2
M. Wt: 272.27
InChI Key: SYGGMOZNASWJKR-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid” is a carboxylic acid compound containing a benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit . It has a molecular weight of 335.33 and a molecular formula of C15H13NO6S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O6S/c12-11(13)3-6-18(14,15)8-1-2-9-10(7-8)17-5-4-16-9/h1-2,7H,3-6H2,(H,12,13) . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual structure diagram.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Polymer Science and Fuel Cells

    A study by Yao et al. (2014) synthesized a sulfonic acid-containing benzoxazine monomer, which is closely related to 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid, for use in proton exchange membranes in direct methanol fuel cells. The study demonstrated that the membrane prepared from this monomer exhibited high proton conductivity and low methanol permeability, indicating its potential application in fuel cell technology (Yao et al., 2014).

  • Bioactivation of Mutagens via Sulfation

    A paper by Glatt (1997) discussed the bioactivation of mutagens through sulfation, a process in which sulfuric acid esters are formed from substrates that include compounds similar to this compound. This research is significant in understanding the role of these compounds in biochemical pathways related to mutagenicity (Glatt, 1997).

  • Chemical Synthesis and Crystal Structures

    Khan et al. (2011) synthesized and analyzed the crystal structures of benzenesulfonylamino derivatives of 3-(4-benzenesulfonyloxy-phenyl)-propionic acid. This study provides insights into the molecular conformation and interactions of such compounds, which could be relevant for the design of new materials or pharmaceuticals (Khan et al., 2011).

  • Organic Synthesis of Amino Acid Derivatives

    Research by Foresti et al. (2003) explored the synthesis of α-amidoalkylphenyl sulfones from chiral aldehydes, including benzenesulfinic acid, which is structurally related to this compound. The study is significant for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important building blocks for biologically active compounds (Foresti et al., 2003).

  • Antioxidant Capacity Assays

    Ilyasov et al. (2020) reviewed the reaction pathways in the ABTS/potassium persulfate decolorization assay of antioxidant capacity. The study involves compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate, which share a sulfonic acid group with this compound, and highlights the importance of these types of compounds in assessing antioxidant properties (Ilyasov et al., 2020).

  • Electrochemical Applications

    A study by Zhang et al. (2016) proposed the use of 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARS), a compound with structural similarities to this compound, as an electroactive organic molecule in flow batteries. The research provides valuable information on the potential application of such compounds in energy storage technologies (Zhang et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6S/c12-11(13)3-6-18(14,15)8-1-2-9-10(7-8)17-5-4-16-9/h1-2,7H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGGMOZNASWJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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